Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate
Overview
Description
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique properties, including excellent optoelectronic characteristics, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the fields of nanodevices, rechargeable batteries, and electrochemical transistors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate typically involves the bromination of carbazole followed by esterification. The process begins with the bromination of 9H-carbazole at the 3 and 6 positions using bromine or a brominating agent such as N-bromosuccinimide (NBS). The resulting 3,6-dibromo-9H-carbazole is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate (K2CO3) to form this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 3 and 6 positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The carbazole moiety can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex carbazole derivatives and polymers with enhanced optoelectronic properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is utilized in the production of materials for organic light-emitting diodes (OLEDs), solar cells, and other electronic devices
Mechanism of Action
The mechanism of action of Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate involves its interaction with molecular targets and pathways specific to its application. In optoelectronic applications, the compound’s ability to transport charge carriers and its stability under various conditions are crucial. The bromine atoms at the 3 and 6 positions can influence the electronic properties of the carbazole core, enhancing its performance in devices like OLEDs and solar cells .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(3,6-dichloro-9H-carbazol-9-yl)acetate
- Ethyl 2-(3,6-difluoro-9H-carbazol-9-yl)acetate
- Ethyl 2-(3,6-diiodo-9H-carbazol-9-yl)acetate
Uniqueness
Ethyl 2-(3,6-dibromo-9H-carbazol-9-yl)acetate is unique due to the presence of bromine atoms, which can significantly alter its electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 2-(3,6-dibromocarbazol-9-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Br2NO2/c1-2-21-16(20)9-19-14-5-3-10(17)7-12(14)13-8-11(18)4-6-15(13)19/h3-8H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSNGNNYPAMEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=C(C=C2)Br)C3=C1C=CC(=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Br2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.